molecular formula C7H11N3OS B2937362 2-(3-Methoxyazetidin-1-yl)-5-methyl-1,3,4-thiadiazole CAS No. 2097918-88-0

2-(3-Methoxyazetidin-1-yl)-5-methyl-1,3,4-thiadiazole

Cat. No.: B2937362
CAS No.: 2097918-88-0
M. Wt: 185.25
InChI Key: NLQBSZQITVZYBA-UHFFFAOYSA-N
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Description

2-(3-Methoxyazetidin-1-yl)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that contains both azetidine and thiadiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyazetidin-1-yl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2-(3-Methoxyazetidin-1-yl)-5-methyl-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyazetidin-1-yl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiadiazole moiety may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins, leading to various cellular effects .

Comparison with Similar Compounds

Similar Compounds

    2-Azetidinone: Known for its presence in β-lactam antibiotics.

    3-Methyl-1,3,4-thiadiazole: A simpler thiadiazole derivative with potential biological activities.

Uniqueness

2-(3-Methoxyazetidin-1-yl)-5-methyl-1,3,4-thiadiazole is unique due to the combination of the azetidine and thiadiazole rings in a single molecule. This structural feature provides a distinct set of chemical and biological properties that are not observed in simpler analogs .

Properties

IUPAC Name

2-(3-methoxyazetidin-1-yl)-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-5-8-9-7(12-5)10-3-6(4-10)11-2/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQBSZQITVZYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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